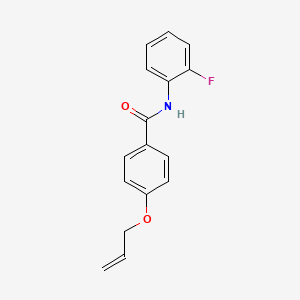![molecular formula C17H18ClNO5S B4410413 methyl N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4410413.png)
methyl N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycinate
説明
Methyl N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycinate, commonly known as MBSG, is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields of research. MBSG is a glycine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
MBSG acts as a competitive antagonist of glycine receptors, which are present in the central nervous system. Glycine receptors are involved in the regulation of neurotransmitter release and synaptic transmission, and their inhibition by MBSG leads to a decrease in the activity of the nervous system. This mechanism of action has been utilized in studies related to pain, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
MBSG has been shown to have a variety of biochemical and physiological effects. In studies related to pain, MBSG has been shown to decrease the activity of the nervous system, leading to a decrease in pain perception. In studies related to anxiety, MBSG has been shown to reduce anxiety-like behavior in animal models. In studies related to schizophrenia, MBSG has been shown to improve cognitive function and reduce negative symptoms.
実験室実験の利点と制限
One of the advantages of using MBSG in lab experiments is its specificity towards glycine receptors, which allows for targeted inhibition of these receptors. However, MBSG has been shown to have limited solubility in water, which can make it difficult to use in certain experiments. Additionally, MBSG has been shown to have a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research related to MBSG. One potential direction is the development of more efficient synthesis methods that can yield higher purity MBSG. Another direction is the exploration of MBSG's potential applications in other fields of research, such as cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of MBSG and its potential side effects.
科学的研究の応用
MBSG has been extensively studied for its potential applications in various fields of research. One of the most significant applications of MBSG is its use as a glycine receptor antagonist. MBSG has been shown to inhibit glycine receptors, which are involved in the regulation of neurotransmitter release and synaptic transmission. This property of MBSG has been utilized in studies related to the central nervous system, including studies on pain, anxiety, and schizophrenia.
特性
IUPAC Name |
methyl 2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-23-16-9-8-14(10-15(16)18)25(21,22)19(12-17(20)24-2)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTWSQKLGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410337.png)
![3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4410355.png)
![[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]dimethylamine hydrochloride](/img/structure/B4410363.png)
![4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410371.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410380.png)


![1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410393.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4410401.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4410402.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410409.png)
![1-[2-(3-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410434.png)
![4-[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine](/img/structure/B4410441.png)